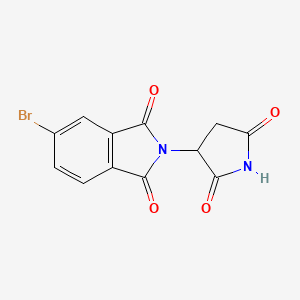

5-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2913243-84-0 |

|---|---|

Molecular Formula |

C12H7BrN2O4 |

Molecular Weight |

323.10 g/mol |

IUPAC Name |

5-bromo-2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H7BrN2O4/c13-5-1-2-6-7(3-5)12(19)15(11(6)18)8-4-9(16)14-10(8)17/h1-3,8H,4H2,(H,14,16,17) |

InChI Key |

IJBDEAUOFIVQBX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

5-Bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBrNO

- CAS Number : 2913243-84-0

- Molecular Weight : 337.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its role as an inhibitor of Heat Shock Protein 90 (HSP90), which is crucial for the stability and function of numerous oncoproteins involved in cancer progression .

HSP90 Inhibition

HSP90 is a molecular chaperone that assists in the proper folding and stabilization of client proteins. Inhibitors like 5-bromo derivatives disrupt this process, leading to the degradation of these client proteins and subsequent antitumor effects. Research indicates that compounds targeting HSP90 can induce apoptosis in cancer cells by destabilizing critical signaling pathways .

Antitumor Activity

Several studies have demonstrated the antitumor potential of 5-bromo derivatives. For instance, in vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Study on Cancer Cell Lines | The compound showed significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 2 to 10 µM. |

| Mechanistic Study | The study indicated that treatment with the compound led to increased levels of cleaved caspase-3, suggesting activation of apoptotic pathways. |

| Animal Model Study | In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, highlighting its potential efficacy in vivo. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.